molecular formula C23H28N2O2 B3616101 2-[(cyclohexylcarbonyl)amino]-N-(2-isopropylphenyl)benzamide

2-[(cyclohexylcarbonyl)amino]-N-(2-isopropylphenyl)benzamide

Cat. No.: B3616101
M. Wt: 364.5 g/mol
InChI Key: BCWPCFMNCBEJHR-UHFFFAOYSA-N
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Description

“2-[(cyclohexylcarbonyl)amino]-N-(2-isopropylphenyl)benzamide” is a chemical compound with the molecular formula C20H22N2O2 . It is a type of benzamide, which are amides derived from benzoic acid .


Synthesis Analysis

Benzamides, including “this compound”, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzamide core, which is a planar structure. The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance .


Chemical Reactions Analysis

Benzamides, including “this compound”, can undergo various chemical reactions. For instance, they can be produced from the reaction between carboxylic acids and amines at high temperature .


Physical and Chemical Properties Analysis

Amides, including benzamides, generally have high boiling points and melting points. They are soluble in water, especially those with five or fewer carbon atoms . The polarity of the amide group and hydrogen bonding contribute to these properties .

Future Directions

The future directions in the study and application of “2-[(cyclohexylcarbonyl)amino]-N-(2-isopropylphenyl)benzamide” and similar compounds could involve exploring their potential uses in pharmaceuticals and other industries. For instance, the protodeboronation of pinacol boronic esters, which are similar to benzamides, has been studied for potential applications .

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)-N-(2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-16(2)18-12-6-8-14-20(18)25-23(27)19-13-7-9-15-21(19)24-22(26)17-10-4-3-5-11-17/h6-9,12-17H,3-5,10-11H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWPCFMNCBEJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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